(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 5th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Isoquinoline Ring: The initial step involves the construction of the isoquinoline ring system. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Substituent: The chloro group can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chloro substituent.
(3S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Contains a bromo substituent instead of chloro.
(3S)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Contains a methyl substituent instead of chloro.
Uniqueness
The presence of the chloro substituent at the 5th position imparts unique chemical and biological properties to (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
2679949-37-0 |
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Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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